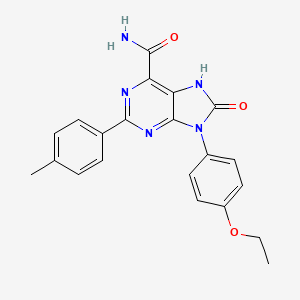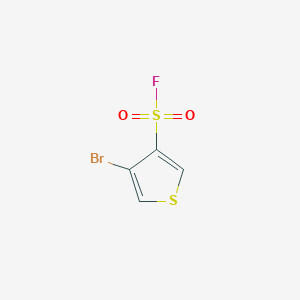
Chlorhydrate de 2-(fluorométhyl)pyrrolidine
Vue d'ensemble
Description
2-(Fluoromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C5H11ClFN It is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Applications De Recherche Scientifique
2-(Fluoromethyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Target of action
Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including various enzymes and receptors
Mode of action
The mode of action of pyrrolidine alkaloids can vary depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their targets
Biochemical pathways
Pyrrolidine alkaloids can affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidine alkaloids can vary widely and are influenced by factors such as the compound’s structure and the route of administration
Result of action
The molecular and cellular effects of pyrrolidine alkaloids can include changes in cell signaling, gene expression, and cellular metabolism
Action environment
The action of pyrrolidine alkaloids can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules
Analyse Biochimique
Biochemical Properties
2-(Fluoromethyl)pyrrolidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical processes within the cell .
Cellular Effects
The effects of 2-(Fluoromethyl)pyrrolidine hydrochloride on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-(Fluoromethyl)pyrrolidine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The precise molecular mechanism involves the interaction of the compound with target enzymes or proteins, altering their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Fluoromethyl)pyrrolidine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2-(Fluoromethyl)pyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity or organ damage. Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with the compound .
Metabolic Pathways
2-(Fluoromethyl)pyrrolidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can lead to changes in the overall metabolic profile of the cell, affecting various biochemical processes .
Transport and Distribution
The transport and distribution of 2-(Fluoromethyl)pyrrolidine hydrochloride within cells and tissues are essential for its activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within the cell. These interactions can affect the compound’s efficacy and its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of 2-(Fluoromethyl)pyrrolidine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)pyrrolidine hydrochloride typically involves the fluorination of a pyrrolidine derivative. One common method is the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of 2-(Fluoromethyl)pyrrolidine hydrochloride may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Fluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of fluorine-free derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)pyrrolidine hydrochloride
- 2-(Bromomethyl)pyrrolidine hydrochloride
- 2-(Hydroxymethyl)pyrrolidine hydrochloride
Uniqueness
2-(Fluoromethyl)pyrrolidine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
2-(fluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUADADXQUIBHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781050-17-6 | |
| Record name | 2-(fluoromethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2527188.png)

![2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2527190.png)




![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)
![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)


![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)
![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)

